molecular formula C6H12ClN B1375776 3-Azabicyclo[3.1.1]heptane hydrochloride CAS No. 1427380-44-6

3-Azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B1375776
CAS No.: 1427380-44-6
M. Wt: 133.62 g/mol
InChI Key: OMFJJGDERYLMRX-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It is a derivative of 3-azabicyclo[3.1.1]heptane, a class of compounds that have been studied for their potential use in medicinal chemistry .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The molecular structure of this compound has been studied and characterized . It has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a significant improvement in physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound have been analyzed . The compound has been synthesized by reducing spirocyclic oxetanyl nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been evaluated . The compound has shown a dramatic improvement in physicochemical properties when incorporated into the structure of the antihistamine drug Rupatidine .

Scientific Research Applications

1. Structural Characterization in Medicinal Chemistry

3-Azabicyclo[3.1.1]heptane hydrochloride plays a significant role in medicinal chemistry research. It has been structurally characterized in various studies, reflecting its importance as a building block in drug development. For example, the 7-azanorbornane nucleus, a structural analogue, was characterized in its hydrochloride salt form, underscoring the utility of these bicyclic structures in medicinal chemistry (Britvin & Rumyantsev, 2017).

2. Advanced Building Blocks for Drug Discovery

This compound is recognized for its role as an advanced building block in drug discovery. Researchers have developed methods for synthesizing substituted 3-azabicyclo[3.2.0]heptanes, a closely related compound, highlighting its potential in creating new drugs (Denisenko et al., 2017).

3. Application in Aromatase Inhibition

Studies have shown that derivatives of 3-azabicyclo[3.1.1]heptane exhibit inhibitory activity against human placental aromatase, an enzyme involved in estrogen production. This property is particularly significant for the potential treatment of hormone-dependent tumors, like breast cancer (Staněk et al., 1991).

4. Synthesis for Pharmacophore Development

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been explored for their pharmacological significance. These compounds have been developed as pharmacophores, essential for the design of new drugs with specific biological activity (Kriis et al., 2010).

5. Role in Chemoenzymatic Synthesis

3-Azabicyclo[3.1.1]heptane derivatives have also been synthesized chemoenzymatically, displaying their versatility in organic synthesis. This approach is crucial for creating compounds with specific stereochemistry, important in drug development (Reinart-Okugbeni et al., 2012).

Safety and Hazards

The safety and hazards associated with 3-azabicyclo[3.1.1]heptane hydrochloride have been documented . It is recommended to use personal protective equipment and avoid dust formation, breathing vapours, mist, or gas when handling this compound .

Future Directions

The future directions in the study of 3-azabicyclo[3.1.1]heptane hydrochloride involve further exploration of its properties as a saturated bioisostere . There is also interest in developing more strategies for its synthesis, particularly approaches that enable the late-stage diversification of the bridgehead substituents .

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.1]heptane hydrochloride plays a crucial role in biochemical reactions, particularly as a bioisostere for meta-substituted benzenes . This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the physicochemical properties of benzenes. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring and significantly improving its physicochemical properties . The interactions of this compound with biomolecules are primarily based on its ability to maintain similar angles and distances between substituents as those found in benzenes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes . For example, its incorporation into drug structures has demonstrated enhanced cellular uptake and improved therapeutic efficacy . Additionally, this compound has been observed to affect gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a bioisostere, replacing aromatic rings in biologically active molecules and maintaining their functional properties . The nitrogen atom in its structure allows for specific binding interactions with enzymes and proteins, leading to either inhibition or activation of their functions . These interactions result in altered gene expression and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, making it suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance therapeutic efficacy without causing significant adverse effects . High doses have been associated with toxic effects, including cellular damage and altered metabolic processes . These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of specific enzymes, leading to changes in metabolic pathways and the production of key metabolites . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound has been observed to localize in specific cellular compartments, influencing its accumulation and activity . The transport mechanisms and binding interactions of this compound are essential for understanding its distribution and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are critical for its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-5-2-6(1)4-7-3-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFJJGDERYLMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856654
Record name 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-44-6
Record name 3-Azabicyclo[3.1.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-azabicyclo[3.1.1]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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